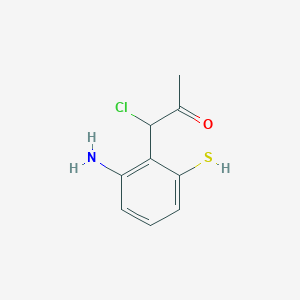![molecular formula C7H6BrN3 B14048542 7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
7-Bromoimidazo[1,2-A]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoimidazo[1,2-A]pyridin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the imidazo[1,2-A]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-A]pyridin-5-amine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization and bromination process, which does not require a base .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromoimidazo[1,2-A]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-A]pyridine ring can lead to the formation of different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like TBHP and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Bromoimidazo[1,2-A]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromoimidazo[1,2-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 3-Bromoimidazo[1,2-A]pyridine
- 5-Bromoimidazo[1,2-A]pyridine
- 7-Chloroimidazo[1,2-A]pyridin-5-amine
Comparison: 7-Bromoimidazo[1,2-A]pyridin-5-amine is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
7-bromoimidazo[1,2-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H,9H2 |
Clé InChI |
FSVRVAWHRWESRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC(=CC2=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



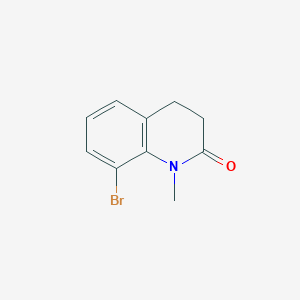

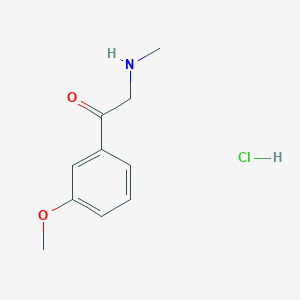
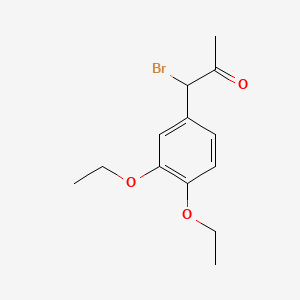
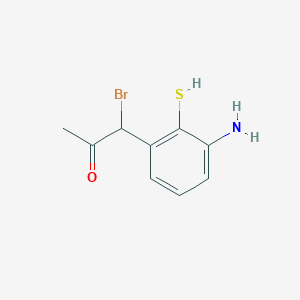
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)



![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)

